Microcin J25 is synthesized by specific strains of Escherichia coli that harbor plasmids containing the necessary genes for its production. The biosynthetic pathway involves the translation of a larger precursor peptide, typically 58 amino acids long, which undergoes post-translational modifications to yield the active form of Microcin J25. This maturation process is facilitated by specific enzymes that catalyze the formation of the lasso structure characteristic of this peptide .
Microcin J25 belongs to a class of antimicrobial peptides known as lasso peptides. These peptides are characterized by their unique topological structures, which include a ring formed by an internal lactam bond and a tail that passes through this ring, resembling a lasso. This distinctive configuration not only enhances their stability but also plays a crucial role in their interaction with target proteins within bacterial cells .
The synthesis of Microcin J25 involves several key steps:
The purification process typically involves:
The final product is characterized using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure and purity .
Microcin J25 has a distinctive "threaded lasso" structure. It features:
This unique folding pattern is essential for its biological function and stability .
The molecular formula for Microcin J25 is C₁₁H₁₅N₃O₄S, with a molecular weight of approximately 2,445 Da. The sequence of amino acids in Microcin J25 is critical for its activity and includes residues that facilitate binding to RNA polymerase .
Microcin J25 undergoes several biochemical reactions during its maturation process:
The maturation involves two key enzymes—McjB and McjC—that catalyze the formation of the lactam bond and facilitate the folding into the lasso structure. These enzymatic reactions are crucial for converting the linear precursor into its biologically active form .
Microcin J25 exerts its antibacterial effect primarily through:
Studies have shown that Microcin J25 can completely inhibit transcription at specific concentrations, demonstrating its potency against sensitive bacterial strains . The minimal inhibitory concentration varies depending on the bacterial species but typically falls within low micromolar ranges.
Relevant analyses indicate that Microcin J25 maintains its structural integrity under various physiological conditions, making it an effective antimicrobial agent .
Microcin J25 has significant potential in various scientific applications:
Microcin J25 (MccJ25) emerged in scientific literature in 1992 as a potent antibacterial agent produced by Escherichia coli strain AY25, isolated from bovine feces. Initial studies identified it as a low-molecular-weight plasmid-encoded peptide exhibiting exceptional activity against Gram-negative pathogens, particularly Salmonella spp. and enterohemorrhagic E. coli (EHEC). The genetic determinants for its production were mapped to a compact 5-kb gene cluster (mcjABCD) on plasmid pTUC100, where:
Unlike classical antibiotics, MccJ25 production is tightly regulated by nutrient availability, peaking during stationary phase—an ecological adaptation allowing producer strains to eliminate competitors during resource scarcity. Early purification revealed extreme stability under harsh conditions (boiling, extreme pH, proteases), hinting at an unusual structural architecture [1] [9].
Table 1: Key Early Milestones in Microcin J25 Characterization
Year | Discovery | Significance |
---|---|---|
1992 | First isolation from E. coli AY25 | Identified novel plasmid-encoded antimicrobial against Enterobacteriaceae |
1995 | Genetic cluster (mcjABCD) mapped to plasmid pTUC100 | Revealed biosynthetic genes and self-protection mechanism |
1999 | Demonstration of RNA polymerase (RNAP) inhibition | Elucidated primary mode of action: occlusion of RNAP secondary channel |
2002 | Identification of FhuA receptor-dependent uptake | Explained target cell specificity in Gram-negative bacteria |
Initial attempts to determine MccJ25's structure yielded conflicting models. Biochemical analyses (mass spectrometry, amino acid composition) confirmed a 21-residue peptide (sequence: G^1G^2H^3P^4V^5S^6Y^7F^8G^9G^10T^11P^12E^13F^14T^15G^16Y^17I^18V^19G^20Y^21^, where ^ denotes cyclization points). NMR data in 1999 suggested a head-to-tail cyclized backbone with a β-hairpin. However, this model couldn't explain the extreme stability or functional data. The breakthrough came in 2003 when two independent groups, utilizing high-resolution NMR and tandem MS, proposed a radically different topology: the lasso peptide [3] [5].
This motif features:
This threaded lasso architecture provided the first coherent explanation for MccJ25's remarkable resistance to thermal denaturation and proteolysis – the ring physically traps the tail.
The initial "lariat" model evolved into the precise threaded lariat-protoknot designation as high-resolution structures and biochemical probing revealed intricate details:
Ring Residue Criticality (Residues 1-8): Systematic mutagenesis demonstrated extreme sensitivity of the ring to substitution. For example, mutations at Gly1, Gly2, His3, or Phe8 (especially to larger/branched residues) severely impaired or abolished production. This occurs because ring modifications disrupt the essential biosynthetic cyclization step catalyzed by the McjB/McjC enzyme complex or prevent correct tail threading. The ring also dictates uptake specificity via the FhuA receptor [4] [6].
Tail Residue Flexibility vs. Functional Constraints (Residues 9-21): While the tail tolerates more substitutions than the ring, key functional residues were identified:
Table 2: Impact of Residue Substitutions on Microcin J25 Function
Residue Position | Role | Tolerance to Mutation | Functional Consequence of Mutation |
---|---|---|---|
Ring (1-8) | |||
Gly1, Gly2, His3 | Ring formation/Threading gate | Very Low | Loss of production/incorrect folding |
Phe8 | Ring closure (Glu8 linkage) | Very Low | Loss of production |
Tail (9-21) | |||
Gly9, Gly10 | Turn conformation | Low | Reduced RNAP inhibition; Altered uptake |
Thr11, Pro12 | Loop flexibility | Moderate | Variable effects on activity |
Phe13, Thr15, Gly16 | RNAP binding | Low | Severe loss of antibacterial activity |
Tyr20, Ile18, Val19 | Steric lock (Structural stability) | Tyr20: Very Low; Others: Moderate | Tyr20Ala: Unthreading; Others: Variable stability loss |
The evolution from a simple cyclic model to the intricate threaded lariat-protoknot underscores Microcin J25’s role as a paradigm for stable peptide topology. Its structural elucidation resolved early biochemical contradictions and enabled rational engineering efforts exploiting its unique scaffold [1] [3] [6].
Table 3: Microcin J25's Documented Antimicrobial Spectrum
Susceptible Genera | Key Pathogens/Species | Relative Sensitivity |
---|---|---|
Escherichia | ETEC (e.g., K88, O149:K91), EHEC (O157:H7), EPEC, EAEC | High (MICs ~0.1–10 nM) |
Salmonella | S. enterica serovars (Typhimurium, Enteritidis, Newport) | High |
Shigella | S. flexneri, S. sonnei | Moderate |
Klebsiella | K. pneumoniae (some strains) | Low/Strain-dependent |
Pseudomonas | P. aeruginosa (limited strains) | Very Low |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7